![molecular formula C8H17N3O3S B1464312 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one CAS No. 1218244-94-0](/img/structure/B1464312.png)
2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C7H17N3O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-8H2,1H3
. This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.3 . It is a solid in its physical form .Scientific Research Applications
Pharmaceutical Research
This compound, also known as BSI-201 , is a small molecule inhibitor that has shown promise in pharmaceutical research. It serves as a high-quality reference standard for accurate results in drug testing, ensuring the reliability and validity of experimental outcomes .
Antiviral Drug Development
The structural similarity of 2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one to other triazole compounds suggests potential applications in antiviral drug development. Triazole derivatives have been used in the treatment of various viral infections, including HIV .
Anti-Infective Agents
Given the biological activity of related triazole compounds, this chemical may be explored for its efficacy as an anti-infective agent. Research could focus on its potential to treat infections caused by opportunistic microorganisms .
Chemotherapeutic Research
The compound’s role in cancer research is of significant interest due to the chemopreventive and chemotherapeutic effects observed in sulfur- and nitrogen-containing heterocycles. It could be investigated for its utility in cancer treatment protocols .
Bioconjugation Strategies
The molecule could be used in bioconjugation strategies to create targeted drug delivery systems. By attaching to specific biomolecules, it could enhance the efficacy and specificity of therapeutic agents .
properties
IUPAC Name |
2-amino-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-7(9)8(12)10-3-5-11(6-4-10)15(2,13)14/h7H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWFCMFGVAYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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